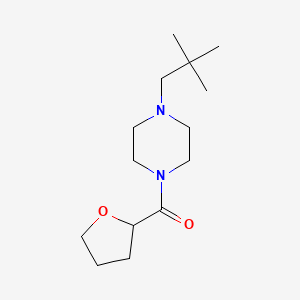

(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Description

(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a piperazine derivative featuring a neopentyl (2,2-dimethylpropyl) group at the 4-position of the piperazine ring and a tetrahydrofuran-2-yl carbonyl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for quinazoline-based therapeutics like terazosin analogs . Its structural design balances steric bulk (neopentyl) and polarity (tetrahydrofuran), influencing reactivity and biological interactions.

Properties

IUPAC Name |

[4-(2,2-dimethylpropyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)11-15-6-8-16(9-7-15)13(17)12-5-4-10-18-12/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCRWWAEAMBEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCN(CC1)C(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step procedures. One common method includes the reaction of neopentylamine with piperazine to form the neopentylpiperazine intermediate. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the neopentyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

Medicine

In medicine, this compound has potential applications as a precursor for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery, particularly in the development of central nervous system (CNS) active drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the CNS, potentially modulating their activity. The tetrahydrofuran ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds :

| Compound Name | Substituents/Modifications | Synthesis Yield | Physical State | Key Applications | References |

|---|---|---|---|---|---|

| (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone | Neopentyl (piperazine), tetrahydrofuran-2-yl (carbonyl) | Not specified | Likely solid | Pharmaceutical intermediates | |

| 4-(Benzotriazole)piperazin-1-ylmethanone (25h) | Benzotriazole, trichloronitrobutadiene | 85% | Yellow solid (mp 170–172°C) | Polyhalogenated building blocks | |

| 4-(Dichloromethylpyrazole)piperazin-1-ylmethanone (29b) | Dichloromethyl, nitro-pyrazole | 79% | Yellowish oil | Heterocyclic synthesis | |

| Thiophen-2-yl (4-(trifluoromethylphenyl)piperazin-1-yl)methanone (MK37) | Thiophen-2-yl (carbonyl), 4-trifluoromethylphenyl (piperazine) | 82% | Orange solid | CNS-targeting agents | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl (piperazine), furan-2-yl (carbonyl) | Not specified | Solid | Bioactive molecule synthesis |

Physicochemical and Spectroscopic Properties

Melting Points and Stability :

- Compound 25h (mp 170–172°C) exhibits higher crystallinity compared to oily analogs like 29b, attributed to the rigid benzotriazole moiety .

- Thiophene derivatives (MK37) are solids, while dichloromethylpyrazole derivatives (29b) remain oils, reflecting differences in molecular symmetry and intermolecular interactions .

Spectroscopic Data :

Biological Activity

(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

It consists of a piperazine ring substituted with a neopentyl group and a tetrahydrofuran moiety linked through a methanone group.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on specific enzymes and cellular pathways.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis and is a target for anti-melanogenic agents. In vitro studies have shown that certain piperazine derivatives can inhibit tyrosinase activity, which could be beneficial for treating hyperpigmentation disorders .

Table 1: Inhibitory Effects on Tyrosinase Activity

| Compound | IC50 (μM) | Notes |

|---|---|---|

| (4-Neopentylpiperazin-1-yl)(THF) | TBD | Potential anti-melanogenic agent |

| 4-Hydroxyphenylpiperazine derivative | 3.8 | Strong inhibitor of AbTYR |

| Kojic Acid | 10 | Reference standard |

2. Antioxidant Properties

The compound's structural features suggest potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. Studies have indicated that piperazine derivatives can scavenge free radicals effectively, thereby contributing to their therapeutic potential .

3. Cytotoxicity and Cell Viability

In assessing the cytotoxic effects of this compound, MTT assays have been utilized to evaluate cell viability in various cancer cell lines. Preliminary results suggest that this compound exhibits low cytotoxicity at concentrations below 25 μM, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have investigated the biological activities of piperazine derivatives similar to this compound:

- Anti-Melanogenic Activity : A study demonstrated that piperazine derivatives inhibited tyrosinase with varying potency, suggesting that modifications to the piperazine structure can enhance biological activity .

- Antioxidant Activity : Research highlighted the antioxidant capabilities of similar compounds, showing significant radical scavenging activity, which could be leveraged for therapeutic applications against oxidative stress-related diseases .

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that certain piperazine derivatives displayed selective cytotoxicity, prompting further exploration into their mechanisms of action and potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring followed by coupling with the tetrahydrofuran moiety. Key steps include:

- Coupling Reactions : Use of coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the neopentylpiperazine and tetrahydrofuran-carbonyl intermediates .

- Reduction Steps : For nitro or carbonyl group reductions, SnCl₂ in acidic conditions is employed .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity .

Q. Optimization Strategies :

Q. Table 1. Synthetic Method Comparison

| Method | Key Steps | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| EDCl Coupling | Amide bond formation | 75 | DMF, 60°C, 24h | |

| Suzuki-Miyaura | Cross-coupling | 82 | THF, Pd(PPh₃)₄, 80°C |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with neopentyl protons appearing as a singlet (δ 0.8–1.2 ppm) and tetrahydrofuran resonances at δ 1.6–4.2 ppm .

- Infrared Spectroscopy (IR) : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and piperazine N-H (~3300 cm⁻¹) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Critical Note : Ensure deuterated solvents (e.g., CDCl₃) are free of water to avoid signal splitting in NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to minimize variability .

- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay) to cross-validate results .

- Structural Confirmation : Re-characterize the compound batch via NMR and mass spectrometry to rule out degradation or impurities .

Q. Example Workflow :

Perform dose-response curves in triplicate.

Validate target engagement using SPR (Surface Plasmon Resonance).

Compare with literature IC₅₀ values, adjusting for assay conditions.

Q. What strategies optimize catalytic conditions for coupling reactions in the compound’s synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. Pd(PPh₃)₄ often outperforms others in Suzuki reactions .

- Solvent Effects : Use THF for better ligand coordination vs. DMF for polar intermediates .

- Additives : Additives like K₂CO₃ improve base-mediated coupling yields by scavenging acids .

Q. Case Study :

- Reaction : Coupling of 4-neopentylpiperazine with tetrahydrofuran-2-carbonyl chloride.

- Optimal Conditions : 5 mol% Pd(OAc)₂, 10 mol% PPh₃, THF, 70°C, 12h → 85% yield .

Q. How can the compound’s stability under varying pH conditions be systematically assessed?

Methodological Answer:

- Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24h .

- Analytical Monitoring : Use HPLC to track degradation products; quantify stability via peak area retention (>90% indicates robustness) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (Td) under acidic/basic conditions .

Q. Table 2. Stability Profile

| pH | Degradation Products | Stability (%) | Reference |

|---|---|---|---|

| 2 | Hydrolyzed piperazine | 65 | |

| 7 | None detected | 98 |

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). Focus on piperazine’s nitrogen interactions and tetrahydrofuran’s hydrophobic contacts .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates robust target engagement .

- QSAR Models : Corrogate substituent effects (e.g., neopentyl’s steric bulk) with activity data from analogues .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.